molecular formula C27H26N4O B608393 Methanone, (4-[1,1'-biphenyl]-4-yl-1H-1,2,3-triazol-1-yl)[2-(phenylMethyl)-1-piperidinyl]- CAS No. 1402612-55-8

Methanone, (4-[1,1'-biphenyl]-4-yl-1H-1,2,3-triazol-1-yl)[2-(phenylMethyl)-1-piperidinyl]-

Cat. No. B608393
M. Wt: 422.532
InChI Key: JKJMWHULJIOKPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

In humans, two forms of diacylglycerol lipase, DAGLα and DAGLβ, generate the endocannabinoid 2-arachidonoyl glycerol (2-AG; ) by attacking DAG at the sn-1 position. KT109 is a selective inhibitor of DAGLβ with an IC50 value of 42 nM. It demonstrates ~60-fold selectivity for DAGLβ over DAGLα, and negligible activity against other key enzymes involved in endocannabinoid signaling, including FAAH, MAGL, and ABHD11.1 KT109 has been shown to disrupt the lipid network involved in macrophage inflammatory responses, lowering 2-AG, as well as arachidonic acid and eicosanoids, in mouse peritoneal macrophages.
KT109 is a selective inhibitor of DAGLβ with an IC50 value of 42 nM. DAGL-β (-/-) mice or KT109-treated wild-type mice displayed reductions in LPS-induced allodynia. Repeated KT109 administration prevented the expression of LPS-induced allodynia, without evidence of tolerance. Intraplantar injection of KT109 into the LPS-treated paw, but not the contralateral paw, reversed the allodynic responses. KT109 also reversed allodynia in the CCI and CINP models and lacked discernible side effects (e.g. gross motor deficits, anxiogenic behaviour or gastric ulcers).

Scientific Research Applications

Immunology

Application Summary

KT109 is used as a monoclonal antibody in the field of immunology . It is specifically used to detect the J chain, a small glycopeptide that is structurally unrelated to heavy or light chains but is synthesized by all plasma cells that secrete polymeric immunoglobulins .

Methods of Application

The KT109 antibody is used in Western Blot (WB), Immunohistochemistry (Paraffin) (IHC (P)), and ELISA applications . For instance, in Immunohistochemistry analysis, samples are incubated in J Chain monoclonal antibody (Product # MA5-49541) using a dilution of 2 µg/mL at room temperature for 1 hour followed by poly-peroxidase conjugated goat anti-mouse IgG secondary antibody .

Results or Outcomes

The J chain is linked to IgA and IgM by disulfide bonds, and it has been detected in IgG- and IgD-containing cells . J chains are present in a large proportion of the immunoglobulin-positive cells in the germinal centers of the tonsil and lymph node .

Endocannabinoid Signaling

Application Summary

KT109 is a selective inhibitor of DAGLβ with an IC 50 value of 42 nM . It demonstrates 60-fold selectivity for DAGLβ over DAGLα, and negligible activity against other key enzymes involved in endocannabinoid signaling, including FAAH, MAGL, and ABHD11 .

Methods of Application

The specific methods of application for KT109 in endocannabinoid signaling research are not detailed in the sources. However, as a selective inhibitor, it is likely used in vitro or in vivo to inhibit the activity of DAGLβ and study the effects on endocannabinoid signaling.

Results or Outcomes

KT109 has been shown to disrupt the lipid network involved in macrophage inflammatory .

properties

IUPAC Name

(2-benzylpiperidin-1-yl)-[4-(4-phenylphenyl)triazol-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O/c32-27(30-18-8-7-13-25(30)19-21-9-3-1-4-10-21)31-20-26(28-29-31)24-16-14-23(15-17-24)22-11-5-2-6-12-22/h1-6,9-12,14-17,20,25H,7-8,13,18-19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKJMWHULJIOKPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CC2=CC=CC=C2)C(=O)N3C=C(N=N3)C4=CC=C(C=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methanone, (4-[1,1'-biphenyl]-4-yl-1H-1,2,3-triazol-1-yl)[2-(phenylMethyl)-1-piperidinyl]-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methanone, (4-[1,1'-biphenyl]-4-yl-1H-1,2,3-triazol-1-yl)[2-(phenylMethyl)-1-piperidinyl]-
Reactant of Route 2
Reactant of Route 2
Methanone, (4-[1,1'-biphenyl]-4-yl-1H-1,2,3-triazol-1-yl)[2-(phenylMethyl)-1-piperidinyl]-
Reactant of Route 3
Reactant of Route 3
Methanone, (4-[1,1'-biphenyl]-4-yl-1H-1,2,3-triazol-1-yl)[2-(phenylMethyl)-1-piperidinyl]-
Reactant of Route 4
Reactant of Route 4
Methanone, (4-[1,1'-biphenyl]-4-yl-1H-1,2,3-triazol-1-yl)[2-(phenylMethyl)-1-piperidinyl]-
Reactant of Route 5
Reactant of Route 5
Methanone, (4-[1,1'-biphenyl]-4-yl-1H-1,2,3-triazol-1-yl)[2-(phenylMethyl)-1-piperidinyl]-
Reactant of Route 6
Reactant of Route 6
Methanone, (4-[1,1'-biphenyl]-4-yl-1H-1,2,3-triazol-1-yl)[2-(phenylMethyl)-1-piperidinyl]-

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